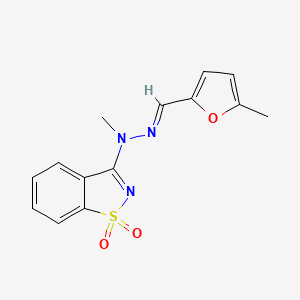

![molecular formula C23H26N4S2 B11610360 1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione](/img/structure/B11610360.png)

1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(1-Ciclohexilbenzimidazol-2-iltio)etil]-3-metil-3-hidrobenzimidazol-2-tiona es un compuesto orgánico complejo que pertenece a la familia de los benzimidazoles. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto en particular presenta una estructura única con dos anillos de benzimidazol conectados por un enlace tioéter, lo que lo convierte en un tema interesante para la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-[2-(1-Ciclohexilbenzimidazol-2-iltio)etil]-3-metil-3-hidrobenzimidazol-2-tiona normalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo de benzimidazol a través de la condensación de o-fenilendiamina con ácido fórmico u otros aldehídos. El grupo ciclohexilo se introduce mediante reacciones de alquilación, y el enlace tioéter se forma a través de reacciones de sustitución nucleófila que involucran tioles y haluros de alquilo .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto incluye controlar la temperatura, la elección del solvente y el tiempo de reacción. Los catalizadores como el cloruro de zinc u otros ácidos de Lewis pueden usarse para mejorar la eficiencia de la reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-[2-(1-Ciclohexilbenzimidazol-2-iltio)etil]-3-metil-3-hidrobenzimidazol-2-tiona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo tioéter puede oxidarse a sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Los anillos de benzimidazol pueden reducirse en condiciones específicas, aunque esto es menos común.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en las posiciones bencílicas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Reducción: Gas hidrógeno con un catalizador de paladio.

Sustitución: Haluros de alquilo, tioles y otros nucleófilos.

Productos principales:

Oxidación: Sulfoxidos, sulfonas.

Reducción: Derivados de benzimidazol reducidos.

Sustitución: Diversos derivados de benzimidazol sustituidos.

Aplicaciones Científicas De Investigación

1-[2-(1-Ciclohexilbenzimidazol-2-iltio)etil]-3-metil-3-hidrobenzimidazol-2-tiona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Se estudia por sus posibles propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.

Mecanismo De Acción

El mecanismo de acción de 1-[2-(1-Ciclohexilbenzimidazol-2-iltio)etil]-3-metil-3-hidrobenzimidazol-2-tiona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad. Los anillos de benzimidazol son conocidos por interactuar con el ADN y las proteínas, lo que puede interrumpir los procesos celulares. El enlace tioéter también puede desempeñar un papel en la modulación de la actividad biológica del compuesto .

Compuestos similares:

Benzimidazol: El compuesto principal con una estructura más simple.

Tiabendazol: Un derivado de benzimidazol con propiedades antifúngicas.

Albendazol: Otro derivado de benzimidazol utilizado como antihelmíntico.

Singularidad: 1-[2-(1-Ciclohexilbenzimidazol-2-iltio)etil]-3-metil-3-hidrobenzimidazol-2-tiona es único debido a sus dos anillos de benzimidazol y el enlace tioéter, que le confieren propiedades químicas y biológicas distintas. Su compleja estructura permite diversas interacciones con objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Benzimidazole: The parent compound with a simpler structure.

Thiabendazole: A benzimidazole derivative with antifungal properties.

Albendazole: Another benzimidazole derivative used as an anthelmintic.

Uniqueness: 1-[2-(1-Cyclohexylbenzimidazol-2-ylthio)ethyl]-3-methyl-3-hydrobenzimidazole-2-thione is unique due to its dual benzimidazole rings and thioether linkage, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C23H26N4S2 |

|---|---|

Peso molecular |

422.6 g/mol |

Nombre IUPAC |

1-[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylethyl]-3-methylbenzimidazole-2-thione |

InChI |

InChI=1S/C23H26N4S2/c1-25-20-13-7-8-14-21(20)26(23(25)28)15-16-29-22-24-18-11-5-6-12-19(18)27(22)17-9-3-2-4-10-17/h5-8,11-14,17H,2-4,9-10,15-16H2,1H3 |

Clave InChI |

BTVVOJSQMQLFFT-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3C5CCCCC5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11610277.png)

![2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide](/img/structure/B11610283.png)

![7-(furan-2-ylmethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610296.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate](/img/structure/B11610297.png)

![Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11610302.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11610306.png)

![(2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11610310.png)

![methyl (3-{(E)-[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11610311.png)

![2-(4-methoxyphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11610319.png)

![3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11610326.png)

![4-(2-Methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11610334.png)

![3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11610347.png)

![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11610348.png)